5-Methoxy-3-propoxythiophene-2-carboxylic acid
Description
5-Methoxy-3-propoxythiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a methoxy group at the 5-position and a propoxy group at the 3-position of the thiophene ring. The thiophene core provides a planar, aromatic heterocyclic system, while the substituents influence its electronic properties, solubility, and reactivity. Such compounds are often explored for applications in pharmaceuticals, organic electronics, and materials science due to their tunable functional groups and conjugated π-systems.
Properties
Molecular Formula |
C9H12O4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-methoxy-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4S/c1-3-4-13-6-5-7(12-2)14-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
VTUZBVVKRVXYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(SC(=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-propoxythiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate substituents. For instance, the Fiesselmann synthesis is a notable method where thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is another method used for producing thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-propoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-3-propoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy and propoxy groups can influence the compound’s binding affinity and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Electronic Effects: The methoxy and propoxy groups in the target compound are electron-donating via oxygen, enhancing the electron density of the thiophene ring. This contrasts with 5-(methoxycarbonyl)thiophene-2-carboxylic acid (electron-withdrawing ester group at position 5), which reduces ring electron density .
Solubility and Reactivity :
- The carboxylic acid group in all analogs allows for hydrogen bonding and salt formation, enhancing water solubility. However, the methyl ester in ’s compound reduces polarity, favoring organic-phase reactions .
- The propoxy group in the target compound may increase lipophilicity compared to shorter alkoxy chains (e.g., methoxy), influencing membrane permeability in drug design.
Synthetic Utility: Thiophene-2-carboxylic acids are frequently used as precursors. For example, ’s compound is noted for synthesizing delocalized structures for luminescent materials . The target compound’s propoxy group could serve as a handle for further alkylation or cross-coupling reactions.
Biological Activity
5-Methoxy-3-propoxythiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and structural characteristics, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The presence of methoxy and propoxy groups contributes to its unique chemical properties, enhancing solubility and reactivity. Its molecular formula is , with a molecular weight of approximately 270.31 g/mol.
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
1. Antimicrobial Activity
- Compounds with similar thiophene structures have demonstrated significant antimicrobial properties. For instance, studies on thiophene derivatives indicate potential effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity due to its structural similarities .
2. Anti-inflammatory Effects
- Thiophene derivatives are often explored for their anti-inflammatory properties. Preliminary studies suggest that the incorporation of methoxy and propoxy groups may enhance the compound’s ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
3. Anticancer Potential
- Some research indicates that thiophene compounds can inhibit cancer cell proliferation. The unique substituents on this compound could potentially enhance its interaction with biological targets involved in cancer pathways, warranting further exploration in cancer research.
Synthesis Methods
Several methods for synthesizing this compound have been reported:
| Synthesis Method | Description |
|---|---|
| Esterification | Reaction with methanol in the presence of an acid catalyst to produce methyl esters. |
| Oxidation | Utilization of potassium permanganate or chromium trioxide under acidic conditions to modify functional groups. |
| Reduction | Employing hydrogen gas with palladium on carbon as a catalyst to reduce specific functional groups. |
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The results indicated that compounds with methoxy and propoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted analogs.
Case Study 2: Anti-inflammatory Assays
In vitro assays demonstrated that thiophene derivatives could significantly reduce pro-inflammatory cytokine production in macrophage cell lines. The presence of substituents like methoxy and propoxy was correlated with increased potency in these assays, suggesting a mechanism involving modulation of NF-kB signaling pathways.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors that play crucial roles in inflammation and cancer progression. The unique structural features allow it to bind effectively to these targets, potentially modulating their activity and influencing various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
